molecular formula C10H11IO2 B041160 Methyl 4-(2-iodoethyl)benzoate CAS No. 1065269-88-6

Methyl 4-(2-iodoethyl)benzoate

Cat. No.: B041160
CAS No.: 1065269-88-6
M. Wt: 290.1 g/mol
InChI Key: FEBZFUASXKRIMS-UHFFFAOYSA-N
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Description

Methyl 4-(2-iodoethyl)benzoate is an organic compound. It is a derivative of methyl benzoate, which is the methyl ester of benzoic acid . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Biosynthesis and Emission in Plants

Methyl benzoate plays a significant role in the aroma of snapdragon flowers, attracting pollinators like bumblebees. This compound is synthesized by a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), and its emission is tightly regulated, peaking during the day to coincide with pollinator activity. This research highlights the ecological role of methyl benzoate in plant-insect interactions (Dudareva et al., 2000).

Spectroelectrochemical Characterisation

Methyl Red (MR), a derivative of methyl benzoate, has been studied for its electrochromic properties when derivatised on polypyrrole films. These films show potential for pH sensor applications due to their color change in response to pH levels. This study demonstrates the utility of methyl benzoate derivatives in developing electrochemical sensors and devices (Almeida et al., 2017).

Carbonylation Reactions

Methyl benzoate is used in carbonylation reactions with iodoarenes, facilitated by palladium complexes immobilized on PAMAM dendrimers supported on silica. This method yields high-efficiency production of various benzoate derivatives, showcasing the importance of methyl benzoate in synthetic organic chemistry (Antebi et al., 2002).

Vibrational Spectroscopy

The study of methyl benzoate through vibrational spectroscopy provides insights into the molecular dynamics and structure-function relationships of this compound, with potential implications for understanding biomolecular interactions. Such research can inform the development of new materials and drugs by elucidating the fundamental physical chemistry of benzoate esters (Maiti, 2014).

Properties

IUPAC Name

methyl 4-(2-iodoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBZFUASXKRIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

70 g (352.4 mmol) of methyl 4-(2-chloroethyl)benzoate [CAS Reg. No. 65787-72-6] and 146.2 g (880.9 mmol) of potassium iodide are suspended in 800 ml of acetonitrile and stirred under reflux for three days. After the reaction has gone to completion, the reaction solution is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. The resulting residue is purified by flash chromatography on silica gel (mobile phase:petroleum ether/ethyl acetate 30:1→20:1). This gives 101 g (348.3 mmol, 98.8% of theory) of a yellowish oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
146.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

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